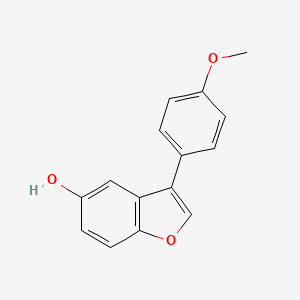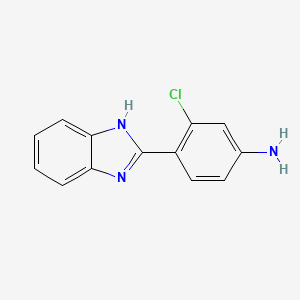
4-(1H-benzimidazol-2-yl)-3-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Benzimidazol-2-yl)-3-chloroaniline is a heterocyclic aromatic compound that features a benzimidazole ring fused with a chloroaniline moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis. Benzimidazole derivatives are known for their wide range of biological activities, making them valuable in drug discovery and development .
作用機序
Target of Action
The primary targets of 4-(1H-Benzoimidazol-2-yl)-3-chloro-phenylamine are proteins and enzymes . The benzimidazole nucleus, a key component of this compound, is an important pharmacophore in drug discovery and is known to interact with these biological targets .
Mode of Action
The compound interacts with its targets through the benzimidazole nucleus, which is a good bioisostere of naturally occurring nucleotides . This allows the compound to bind to the active sites of proteins and enzymes, leading to changes in their function .
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that the compound may affect multiple pathways related to these functions.
Result of Action
The molecular and cellular effects of 4-(1H-Benzoimidazol-2-yl)-3-chloro-phenylamine are likely to be diverse, given the wide range of biological activities associated with benzimidazole derivatives . These effects could include inhibition of viral replication, tumor growth, hypertension, gastric acid secretion, parasitic infections, microbial growth, and inflammation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-yl)-3-chloroaniline typically involves the condensation of o-phenylenediamine with 3-chloroaniline under acidic conditions. One common method includes heating o-phenylenediamine with 3-chloroaniline in the presence of polyphosphoric acid (PPA) at elevated temperatures . The reaction proceeds through cyclization and dehydration to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: 4-(1H-Benzimidazol-2-yl)-3-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of 4-(1H-benzimidazol-2-yl)-3-aminobenzene.
Substitution: Formation of various substituted benzimidazole derivatives.
科学的研究の応用
4-(1H-Benzimidazol-2-yl)-3-chloroaniline has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
類似化合物との比較
- 2-(4-Aminophenyl)benzimidazole
- 4-(1H-Benzimidazol-2-yl)aniline
- 2-Phenylbenzimidazole
Comparison: 4-(1H-Benzimidazol-2-yl)-3-chloroaniline is unique due to the presence of the chloro group, which enhances its reactivity and allows for further functionalization. Compared to 2-(4-aminophenyl)benzimidazole and 4-(1H-benzimidazol-2-yl)aniline, the chloro derivative exhibits improved antimicrobial and anticancer activities . The chloro group also provides a handle for additional chemical modifications, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-3-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUOCHIWOHSUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2904675.png)
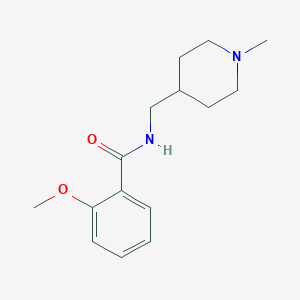
![2-[(E)-(phenylmethylidene)amino]thiophene-3-carbonitrile](/img/structure/B2904679.png)
![Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2904680.png)
![4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2904681.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2904684.png)
![2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2904686.png)
![1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2904687.png)
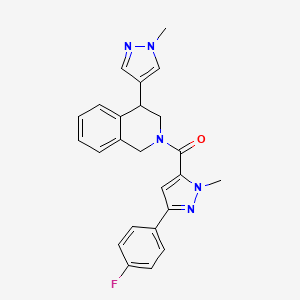
![2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2904694.png)
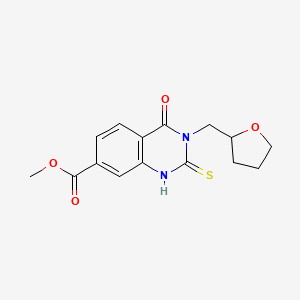
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904696.png)
